3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid
Description
3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a bromine atom at position 3 and a carboxylic acid group at position 3. The bromine substituent enhances reactivity for Suzuki-Miyaura couplings, enabling the introduction of aryl or heteroaryl groups .
Structure
3D Structure
Properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-4-10-11-3-1-2-5(7(6)11)8(12)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVMWATVPVFSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid typically involves the cyclization of substituted pyridines with appropriate reagents. One common method involves the use of hydroxylamine-O-sulfonic acid to obtain substituted N-aminopyridine sulfates, which then undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate. The resulting pyrazolo[1,5-a]pyridine-3-carboxylate derivatives are then hydrolyzed to form the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. This reactivity is critical for introducing functional groups or modifying the aromatic system.
Key Findings :
-
Reactions proceed via a two-step mechanism: deprotonation of the pyridine nitrogen followed by nucleophilic attack .
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Electron-withdrawing carboxylic acid group enhances electrophilicity at the 3-position, facilitating substitution .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.
Key Findings :
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Suzuki coupling tolerates electron-rich and electron-poor boronic acids, with yields >80% for para-substituted aryl groups .
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Sonogashira reactions require inert atmospheres and produce alkynylated derivatives for further cycloaddition applications .
Functional Group Transformations
The carboxylic acid group undergoes typical acid-derived reactions, enabling diversification.
Key Findings :
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Esterification via thionyl chloride/ethanol is highly efficient (>90% yield) .
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Amidation with HATU activates the carboxylic acid without racemization, critical for peptide conjugates .
Cycloaddition Reactions
The pyrazolo[1,5-a]pyridine core participates in dipolar cycloadditions to construct fused heterocycles.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | NaN₃, CuI, 120°C, DMSO | Triazolo-fused pyrazolo[1,5-a]pyridine | 65% |
Key Findings :
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Azide-alkyne cycloaddition (CuAAC) forms triazole rings, enhancing molecular complexity .
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Reaction regioselectivity is controlled by the electron-deficient nature of the pyridine ring .
Decarboxylation and Halogen Exchange
Decarboxylation under thermal or basic conditions removes the carboxylic acid group, while halogen exchange modifies reactivity.
Key Findings :
Scientific Research Applications
3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the design of kinase inhibitors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Biological Studies: It is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the active site and preventing substrate access . This interaction can modulate signaling pathways involved in cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 3-bromopyrazolo[1,5-a]pyridine-4-carboxylic acid with selected analogs:
Notes:
- The position of bromine and carboxylic acid groups critically influences reactivity and biological activity. For example, 3-bromo-4-carboxylic acid derivatives exhibit superior geometric compatibility with kinase hinge regions compared to 5-bromo isomers .
- Fluorinated analogs (e.g., 5-bromo-4-fluoro) demonstrate enhanced pharmacokinetic properties due to reduced metabolic degradation .
Biological Activity
3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₅BrN₂O₂
- SMILES Notation : C1=CN2C(=C(C=N2)Br)C(=C1)C(=O)O
- InChIKey : SUVMWATVPVFSMG-UHFFFAOYSA-N
The compound features a bromine atom at the 3-position of the pyrazolo ring and a carboxylic acid functional group at the 4-position, which may influence its biological interactions.
This compound has been studied for its role as an enzyme inhibitor. It shows potential as a selective inhibitor of various protein kinases, which are crucial in cellular signaling pathways. The compound's mechanism is primarily through binding to the active sites of these enzymes, thereby modulating their activity and affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt pathways .
In Vitro Studies
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant inhibitory effects against several human kinases, including GSK-3β and CDK-2. For instance, a related study indicated a decrease in potency when substituting with different pyrazolo scaffolds, highlighting the importance of structural modifications for enhancing biological activity .
Anticancer Activity
A study focusing on pyrazolo[1,5-a]pyrimidines revealed that these compounds possess anticancer properties due to their ability to inhibit specific kinases involved in tumor growth and proliferation. The incorporation of the bromine atom in 3-bromopyrazolo derivatives was found to enhance selectivity against cancer cell lines while maintaining lower toxicity levels in normal cells .
Enzyme Inhibition
In another investigation, the compound's efficacy was evaluated against Trypanosoma brucei, where it showed promising results in reducing parasitemia in infected mice models. The study emphasized the compound's potential as a lead candidate for developing treatments against human African trypanosomiasis .
Data Tables
| Biological Activity | Target | IC₅₀ (nM) | Selectivity |
|---|---|---|---|
| Kinase Inhibition | GSK-3β | 50 | High |
| Kinase Inhibition | CDK-2 | 75 | Moderate |
| Antiparasitic Activity | T. brucei | 30 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
